N-Benzyl-3-bromo-5-nitrobenzamide: Chemical Profiling, Synthesis, and Application in STAT3 Inhibitor Design
N-Benzyl-3-bromo-5-nitrobenzamide: Chemical Profiling, Synthesis, and Application in STAT3 Inhibitor Design
Executive Summary
N-Benzyl-3-bromo-5-nitrobenzamide (CAS: 1283116-50-6) is a highly specialized synthetic intermediate that has become a cornerstone in the development of targeted oncological therapies. Specifically, it is utilized in the rational design of peptidomimetic inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein[1]. This technical guide provides an authoritative analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its pivotal role as a hydrophobic scaffold in modern drug discovery[2].
Physicochemical Profiling and Structural Data
Understanding the baseline properties of N-Benzyl-3-bromo-5-nitrobenzamide is essential for predicting its behavior in organic solvents during cross-coupling or reduction reactions. The compound features a highly electron-deficient aromatic ring due to the synergistic electron-withdrawing effects of the nitro, bromo, and carboxamide groups.
Table 1: Physicochemical and Identification Properties
| Property | Value |
| CAS Registry Number | 1283116-50-6[3] |
| Molecular Formula | C14H11BrN2O3[3] |
| Molecular Weight | 335.15 g/mol [4] |
| Appearance | White solid[1] |
| Purity (Commercial) | ≥95% - 96%[5] |
| Solubility | Soluble in DMSO, DMF, and EtOAc[1] |
Mechanistic Synthesis & Experimental Protocols
The construction of N-benzyl-3-bromo-5-nitrobenzamide and its subsequent functionalization requires rigorous chemoselectivity. Below are the self-validating protocols utilized in synthesizing this scaffold.
Protocol A: Amidation via Acyl Chloride Activation
Causality & Rationale: Direct amidation of carboxylic acids is thermodynamically unfavorable. By utilizing thionyl chloride ( SOCl2 ), the 3-bromo-5-nitrobenzoic acid is converted into a highly electrophilic acyl chloride. This intermediate undergoes rapid nucleophilic acyl substitution when exposed to benzylamine. Solvent-free conditions are often preferred to drive the equilibrium, reduce waste, and manage the highly exothermic nature of the reaction[6].
Step-by-Step Methodology:
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Activation: Suspend 3-bromo-5-nitrobenzoic acid (1.0 eq) in excess SOCl2 . Reflux until the evolution of HCl and SO2 gases ceases, indicating complete conversion to the acyl chloride.
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Concentration: Remove unreacted SOCl2 under reduced pressure to yield the crude 3-bromo-5-nitrobenzoyl chloride.
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Coupling: Dissolve the crude acyl chloride in anhydrous CH2Cl2 (or proceed solvent-free) and add it dropwise to a cooled solution of benzylamine (1.2 eq) and a non-nucleophilic base (e.g., triethylamine) to scavenge the generated HCl[1].
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Purification: Wash the organic layer with 1M HCl, saturated NaHCO3 , and brine. Purify via flash column chromatography using a 49:1 CH2Cl2 :EtOAc gradient[1].
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System Validation: Confirm product formation via 1H NMR. The diagnostic signals are the benzyl CH2 doublet at δ 4.51 ppm ( J=5.8 Hz) and the amide NH triplet at δ 9.49 ppm[1].
Protocol B: Chemoselective Nitro Reduction
Causality & Rationale: To functionalize the aromatic ring further (e.g., coupling with amino acids), the nitro group must be reduced to an aniline. Standard palladium-catalyzed hydrogenation ( H2 , Pd/C) is contraindicated here, as it frequently causes reductive dehalogenation, cleaving the essential bromine atom. Therefore, Tin(II) chloride ( SnCl2 ) is employed as a mild, chemoselective reducing agent that exclusively targets the nitro group while preserving the aryl bromide[1].
Step-by-Step Methodology:
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Solvation: Dissolve N-benzyl-3-bromo-5-nitrobenzamide in a mixture of THF and EtOAc[2].
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Reduction: Add SnCl2⋅2H2O (5.0 eq) and stir the mixture at room temperature or mild reflux for 5 hours[2].
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Workup: Quench the reaction with saturated aqueous NaHCO3 to precipitate tin salts. Filter the suspension through a pad of Celite to remove the emulsion.
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Extraction: Extract the aqueous filtrate with EtOAc, dry over anhydrous Na2SO4 , and concentrate in vacuo.
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System Validation: Validate the formation of 3-amino-N-benzyl-5-bromobenzamide via 1H NMR. The success of the chemoselective reduction is confirmed by the appearance of an aniline NH2 broad singlet at δ 5.61 ppm and the retention of the aromatic bromine[1].
Fig 1: Step-by-step synthetic workflow from 3-bromo-5-nitrobenzoic acid to STAT3 inhibitors.
Application in Drug Discovery: STAT3 Peptidomimetic Inhibitors
The primary biological application of N-benzyl-3-bromo-5-nitrobenzamide lies in its utility as a structural core for STAT3 inhibitors[7].
The STAT3 Mechanism: STAT3 is a cytosolic transcription factor that, upon activation by upstream kinases (such as JAKs), undergoes phosphorylation at a specific tyrosine residue (pTyr). This phosphorylation triggers the homodimerization of STAT3 proteins via reciprocal phosphotyrosine-SH2 domain interactions. The active dimer translocates to the nucleus, binding to DNA and driving the transcription of oncogenes responsible for tumor cell proliferation and survival[8].
Inhibitor Design Rationale: To disrupt this oncogenic signaling, researchers design molecules that competitively bind to the STAT3 SH2 domain, preventing dimerization. N-benzyl-3-bromo-5-nitrobenzamide serves as an ideal scaffold because the bulky, hydrophobic benzyl and bromo groups effectively occupy the hydrophobic sub-pockets of the SH2 domain[7]. Once the nitro group is reduced to an amine, it acts as an anchor point for coupling with peptidomimetics (e.g., ISS610 derivatives), creating hybrid molecules that exhibit high affinity ( KD=900 nM) and potent disruption of STAT3:phosphopeptide complexes ( Ki=5μM )[2].
Fig 2: STAT3 signaling pathway and the targeted disruption of SH2 domain dimerization by benzamide inhibitors.
Analytical Characterization Data
Precise analytical characterization is mandatory for verifying the structural integrity of the synthesized N-benzyl-3-bromo-5-nitrobenzamide before proceeding to complex peptide couplings[1].
Table 2: NMR and Mass Spectrometry Data for N-benzyl-3-bromo-5-nitrobenzamide
| Analytical Method | Spectral Data Summary |
| 1H NMR (400 MHz, DMSO- d6 ) | δ 9.49 (t, J=5.8 Hz, 1H, NH), 8.70 (t, J=1.8 Hz, 1H, ArH), 8.55 (t, J=1.9 Hz, 1H, ArH), 8.51 (t, J=1.5 Hz, 1H, ArH), 7.34 (m, 4H, ArH), 7.26 (m, 1H, ArH), 4.51 (d, J=5.8 Hz, 2H, CH2 )[1] |
| 13C NMR (100 MHz, DMSO- d6 ) | δ 162.7, 148.7, 138.9, 137.1, 136.1, 128.6, 128.4, 127.5, 127.0, 122.2, 121.4, 43.1[1] |
| Mass Spectrometry (LRMS ES) | Calculated for C14H11BrN2O3Na [M+Na] + m/z=357.00 ; Found: 357.13[1] |
Conclusion
N-Benzyl-3-bromo-5-nitrobenzamide is far more than a simple organic building block; it is a strategically designed scaffold engineered for high-affinity protein-protein interaction disruption. By mastering its chemoselective synthesis and leveraging its unique steric and electronic properties, medicinal chemists can continue to develop potent, targeted therapies against STAT3-driven malignancies.
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- 2. (S)-3-(2-amino-4-methylpentanamido)-N-benzyl-5-bromobenzamide - CAS号 1283116-54-0 - 摩熵化学 [molaid.com]
- 3. N-Benzyl-3-bromo-5-nitrobenzamide | 1283116-50-6 [sigmaaldrich.cn]
- 4. chembk.com [chembk.com]
- 5. almanaclifescience.com [almanaclifescience.com]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
